molecular formula C21H15NO4 B15030223 N-(4-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

N-(4-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B15030223
M. Wt: 345.3 g/mol
InChI Key: JZFWVKZAAIUNLO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound with the molecular formula C17H13NO4. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromene core, a methoxyphenyl group, and a carboxamide moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves the condensation of 4-methoxyaniline with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production may also involve the use of automated systems for precise control of reaction parameters and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and modulating biological processes. For example, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets. Additionally, the chromene core provides a versatile scaffold for further functionalization and optimization of its properties for various applications.

Properties

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-oxobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C21H15NO4/c1-25-15-9-7-14(8-10-15)22-20(23)18-12-17-16-5-3-2-4-13(16)6-11-19(17)26-21(18)24/h2-12H,1H3,(H,22,23)

InChI Key

JZFWVKZAAIUNLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O

Origin of Product

United States

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